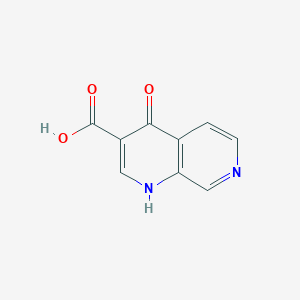
4-Hydroxy-1,7-naphthyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1,7-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused pyridine rings and a carboxylic acid functional group. It has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,7-naphthyridine-3-carboxylic acid typically involves multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis. One common method includes the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation, resulting in the formation of 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of acid-binding agents such as triethylamine or pyridine, followed by hydrolysis under alkaline conditions .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1,7-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted naphthyridines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve the use of solvents such as ethanol or ether, and reactions may be carried out under acidic or basic conditions .
Major Products
The major products formed from these reactions include substituted naphthyridines, dihydro derivatives, and various naphthyridine complexes .
Scientific Research Applications
4-Hydroxy-1,7-naphthyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits significant biological activities, making it a valuable tool in biological research.
Medicine: It has potential therapeutic applications, particularly in the development of antibacterial and anticancer agents.
Industry: It is used in the production of dyes, light-emitting diodes, and molecular sensors
Mechanism of Action
The mechanism of action of 4-Hydroxy-1,7-naphthyridine-3-carboxylic acid involves its interaction with molecular targets such as bacterial DNA gyrase. This interaction inhibits DNA polymerization, leading to the disruption of DNA synthesis and, consequently, protein synthesis . The compound’s active metabolite binds strongly but reversibly to DNA, interfering with RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Nalidixic acid: 1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid.
Gemifloxacin: A compound containing a 1,8-naphthyridine core used for treating bacterial infections.
Uniqueness
4-Hydroxy-1,7-naphthyridine-3-carboxylic acid is unique due to its specific structural arrangement and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives .
Properties
CAS No. |
92972-37-7 |
|---|---|
Molecular Formula |
C9H6N2O3 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
4-oxo-1H-1,7-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-1-2-10-4-7(5)11-3-6(8)9(13)14/h1-4H,(H,11,12)(H,13,14) |
InChI Key |
JFPAVWVNTKZNCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=O)C(=CN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-B]pyridine-5-methanol, 1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B8791180.png)
![Ethyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B8791191.png)
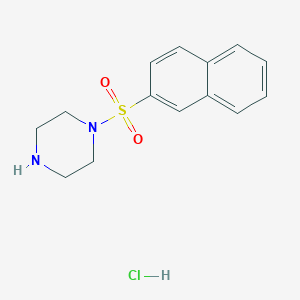

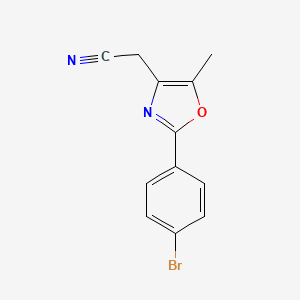

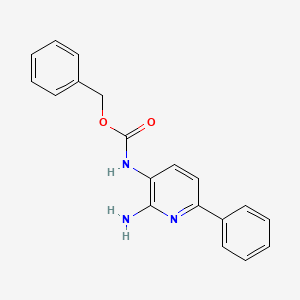
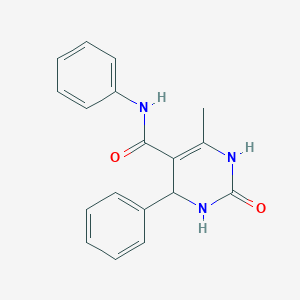
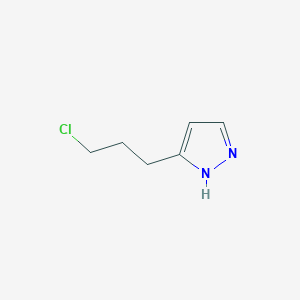
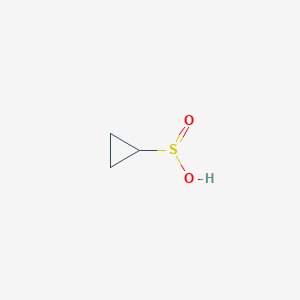
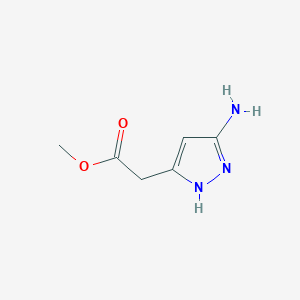
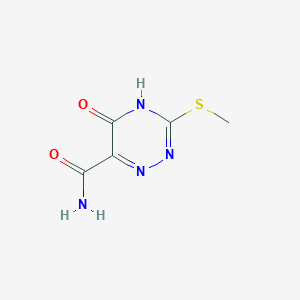
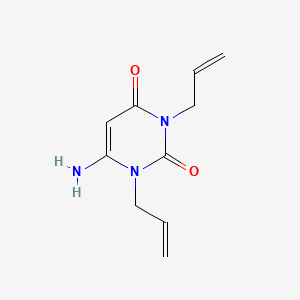
![(1R,3S,4S)-tert-butyl 3-(6-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8791281.png)
